4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Description
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C13H22O/c1-10-2-5-13(6-3-10)7-4-11-8-12(11)9-14-13/h10-12H,2-9H2,1H3 |
InChI Key |
DEBPINHMQDVFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Preparation Methods
Hypervalent Iodine-Mediated Cyclization
Mechanism : These reagents generate reactive iodine(III) species that can oxidize substrates, leading to dearomatization, cyclization, and formation of spirocyclic systems via intramolecular nucleophilic attack or radical pathways.
Application : For example, the synthesis of spirolactones via cyclization of phenolic precursors using PIDA has been reported, with yields around 35-74% depending on conditions.
Catalytic Use of Hypervalent Iodine
Catalysis : Catalytic amounts (10-20 mol%) of iodine(III) species, generated in situ via oxidation of iodoarenes with oxidants like m-chloroperbenzoic acid (m-CPBA) or Oxone, are employed to promote spirocyclization efficiently.
Reaction Conditions : Typically performed in solvents like nitromethane at 50°C for 20-24 hours, with additives such as p-toluenesulfonic acid (TsOH) to enhance reactivity.
Example Reaction Scheme
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative cyclization | Iodobenzene (10 mol%), TsOH·H₂O (20 mol%), m-CPBA (1.8 eq), in nitromethane at 50°C | 74% |
This method is adaptable for constructing spirocyclic frameworks similar to the target compound, especially when starting from suitably functionalized precursors.
Radical-Mediated and Oxidative Pathways
Radical pathways involving dioxiranes and other oxidants have been explored for selective oxidation of strained bicyclic and spirocyclic hydrocarbons, leading to oxygenated derivatives.
Dioxirane-Mediated Oxygenation
Mechanism : Dioxiranes, such as trifluoromethyl-substituted derivatives, can abstract hydrogen atoms from specific C–H bonds, leading to hydroxylation or oxygenation at targeted sites.
Selectivity : Site-selectivity is governed by hyperconjugative interactions and the strain within the bicyclic system, favoring oxidation at axial C–H bonds.
Rearranged Oxygenation Products
Practical Application
- These oxidation strategies are typically conducted in fluorinated alcohol solvents, with catalysts such as manganese-oxo species, at controlled temperatures (~50°C), yielding oxygenated products with high selectivity.
Synthetic Route Summary and Data Table
Additional Considerations and Notes
Starting Materials : Typically, the synthesis begins with appropriately substituted bicyclic or cyclohexane precursors bearing functional groups amenable to oxidation or cyclization.
Reaction Optimization : Factors such as solvent polarity, temperature, catalyst loading, and oxidant equivalents are critical for maximizing yield and selectivity.
Safety and Handling : Hypervalent iodine reagents and oxidants like m-CPBA require careful handling due to their oxidative nature.
Chemical Reactions Analysis
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism by which 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Bicyclo Systems
- Bicyclo[5.1.0]octane vs. Bicyclo[2.2.2]octane: The bicyclo[5.1.0]octane system introduces significant ring strain due to its norbornane-like structure, whereas bicyclo[2.2.2]octane is less strained and more rigid. This difference impacts thermal stability: bicyclo[2.2.2]octane derivatives exhibit higher clearing points in liquid crystals (e.g., 4,4'-di-n-alkyl-bicyclo[2.2.2]octanes) due to enhanced molecular rigidity . In contrast, the target compound’s bicyclo[5.1.0]octane core may lower melting points while retaining mesomorphic behavior .
Bicyclo[5.1.0]octane vs. Bicyclo[3.2.0]heptane :
Bicyclo[3.2.0]heptane derivatives (e.g., spiro[bicyclo[3.2.0]heptane-6,2"-oxirane]) exhibit distinct reactivity patterns due to smaller ring size and higher strain, favoring epoxide formation in synthetic pathways .
Spirocyclic Frameworks
- Cyclohexane vs. Cyclopentane Spiro Rings: Replacing the cyclohexane ring in the target compound with cyclopentane (e.g., 5'-Methyl-3-oxaspiro[...cyclopentane]) reduces molecular weight (180.29 vs.
- Oxygen vs. Nitrogen/Sulfur Linkages :
The 3-oxa group in the target compound contrasts with sulfur-containing analogs (e.g., 3,5,8-trioxaspiro[...cyclohexane] derivatives). Oxygen’s electronegativity increases polarity, affecting solubility and hydrogen-bonding capacity compared to thioether-linked spiro systems .
Physicochemical Properties
Thermodynamic Data
| Compound | Boiling Point (°C) | Melting Point (°C) | Reference |
|---|---|---|---|
| Bicyclo[5.1.0]octane (core) | -16.6 | - | |
| Bicyclo[2.2.2]octane | -146.9 | - | |
| 5'-Methyl-3-oxaspiro[...cyclopentane] | - | Not reported |
Mesomorphic Behavior
Bicyclo[2.2.2]octane-based liquid crystals exhibit superior clearing points (>200°C) and UV transparency, whereas the target compound’s flexible cyclohexane spiro ring may lower transition temperatures while maintaining mesophase stability .
Biological Activity
4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS Number: 2059945-09-2) is a synthetic compound with a unique bicyclic structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of 4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is , with a molecular weight of 194.31 g/mol. The compound's structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2059945-09-2 |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Potential
Recent studies have indicated that compounds with similar structural characteristics may exhibit anticancer properties. For instance, spirocyclic compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle proteins.
Case Study: Apoptosis Induction
In a study examining the effects of related compounds on cancer cells, treatment led to significant apoptosis in prostate cancer LNCaP cells and ovarian cancer PA-1 cells. The mechanisms involved included cytochrome C release and activation of caspases, suggesting that 4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] could similarly influence apoptotic pathways in cancer therapy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of spirocyclic compounds. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings: Inhibition of IL-6 Signaling
Research has shown that certain spirocyclic compounds can inhibit IL-6 signaling pathways, which are critical in inflammatory responses. This suggests that 4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] might possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
